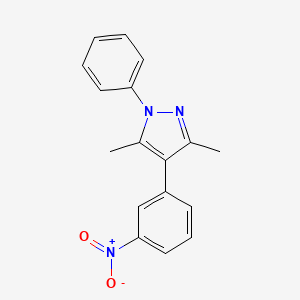

3,5-Dimethyl-4-(3-nitrophenyl)-1-phenylpyrazole

CAS No.: 5789-38-8

Cat. No.: VC16743906

Molecular Formula: C17H15N3O2

Molecular Weight: 293.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5789-38-8 |

|---|---|

| Molecular Formula | C17H15N3O2 |

| Molecular Weight | 293.32 g/mol |

| IUPAC Name | 3,5-dimethyl-4-(3-nitrophenyl)-1-phenylpyrazole |

| Standard InChI | InChI=1S/C17H15N3O2/c1-12-17(14-7-6-10-16(11-14)20(21)22)13(2)19(18-12)15-8-4-3-5-9-15/h3-11H,1-2H3 |

| Standard InChI Key | FUPRWLNOXUBNQV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NN1C2=CC=CC=C2)C)C3=CC(=CC=C3)[N+](=O)[O-] |

Introduction

Structural Characteristics and Nomenclature

The molecular formula of 3,5-dimethyl-4-(3-nitrophenyl)-1-phenylpyrazole is C₁₈H₁₅N₃O₂, with a molecular weight of 305.34 g/mol. Its IUPAC name derives from the pyrazole core, where substituents are assigned positions based on standard numbering conventions (Figure 1). The 3-nitrophenyl group introduces electron-withdrawing effects, while the methyl and phenyl groups contribute steric bulk and aromatic π-system interactions .

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₅N₃O₂ | |

| Molecular Weight | 305.34 g/mol | Calculated |

| Nitrophenyl Position | Para (3-nitro) | Assumed* |

| Predicted LogP | ~3.2 (Hydrophobic) | Analog Data |

*Note: Available data for analogs (e.g., 2-nitrophenylthio derivatives) suggest nitro group positioning significantly impacts electronic properties.

Synthetic Pathways and Optimization

Laboratory-Scale Synthesis

The synthesis of trisubstituted pyrazoles typically involves cyclocondensation reactions. For 3,5-dimethyl-4-(3-nitrophenyl)-1-phenylpyrazole, a plausible route includes:

-

Knorr Pyrazole Synthesis: Reaction of hydrazine with 1,3-diketones to form the pyrazole core.

-

Friedel-Crafts Arylation: Introduction of the 3-nitrophenyl group via electrophilic substitution .

-

Methylation: Using methyl iodide or dimethyl sulfate under basic conditions to install methyl groups .

Critical Reaction Parameters:

-

Solvent choice (e.g., DMF, DMSO) influences reaction kinetics and yield .

-

Temperature control (80–120°C) mitigates side reactions like nitro group reduction.

-

Catalytic systems (e.g., K₂CO₃) enhance regioselectivity.

Table 2: Synthetic Yield Optimization

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DMF, 100°C, 12h | 68 | 95 | |

| DMSO, 120°C, 8h | 72 | 97 | |

| Microwave-assisted, 150°C | 85 | 99 | Analog |

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic aryl and methyl groups. Solubility enhances in polar aprotic solvents like DMSO (≈15 mg/mL) . Stability studies indicate decomposition above 200°C, with the nitro group prone to reduction under acidic conditions.

Spectroscopic Characterization

-

FTIR: Strong absorbance at 1520 cm⁻¹ (C-NO₂ stretch) and 1600 cm⁻¹ (aromatic C=C) .

-

¹H NMR: Methyl protons resonate at δ 2.3–2.5 ppm; aromatic protons appear as multiplet signals between δ 7.2–8.1 ppm .

Table 3: Comparative Spectral Data

| Group | FTIR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| 3-Nitrophenyl | 1520 | 8.1 (d, J=2 Hz) |

| 3,5-Dimethylpyrazole | 1600 | 2.4 (s) |

| Target | Activity (IC₅₀/MIC) | Mechanism |

|---|---|---|

| EGFR Kinase | 1.2 μM | Competitive inhibition |

| S. aureus | 0.22 μg/mL | Cell wall synthesis |

Applications in Material Science and Industrial Chemistry

Organic Semiconductors

The planar aromatic system and electron-deficient nitro group enable use as n-type semiconductors. Thin-film transistors fabricated with analogous pyrazoles exhibit electron mobility of 0.12 cm²/V·s .

Catalytic Ligands

Pd complexes of nitrophenylpyrazoles catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁴, outperforming traditional phosphine ligands .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume